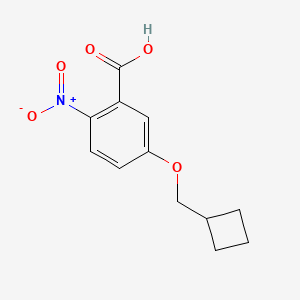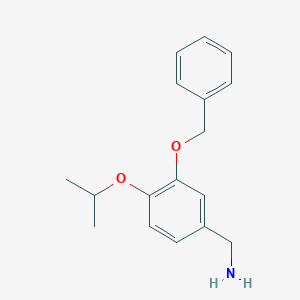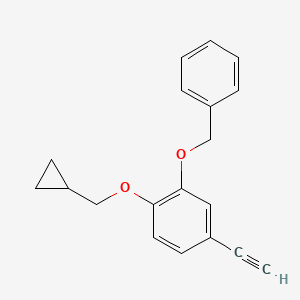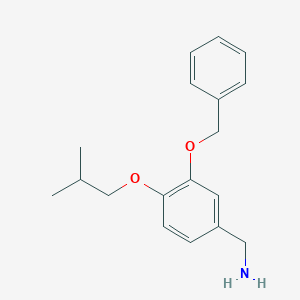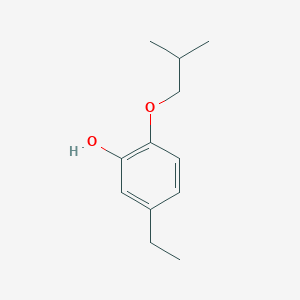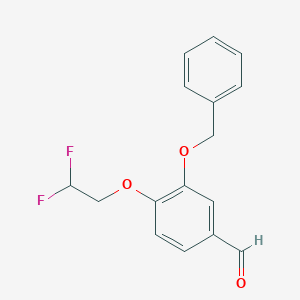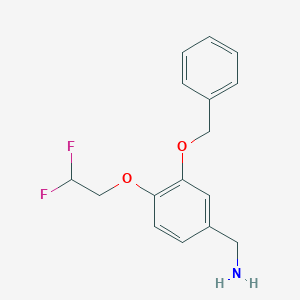
(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine is an organic compound that features both benzyloxy and difluoroethoxy functional groups attached to a phenyl ring, with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Difluoroethoxy Group: The next step involves the introduction of the difluoroethoxy group. This can be done by reacting the intermediate with 2,2-difluoroethanol in the presence of a suitable catalyst.
Amination: The final step involves the introduction of the methanamine group. This can be achieved by reacting the intermediate with an amine source such as ammonia or methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or difluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the difluoroethoxy group might enhance its metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group could play a role in enhancing binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Benzyloxy)-4-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a difluoroethoxy group.
(3-(Benzyloxy)-4-ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a difluoroethoxy group.
Uniqueness
The presence of the difluoroethoxy group in (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine makes it unique compared to its analogs. This group can enhance the compound’s metabolic stability and bioavailability, making it potentially more effective in pharmaceutical applications.
Eigenschaften
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJBPNVXCCZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)
![2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150799.png)
![2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150800.png)

